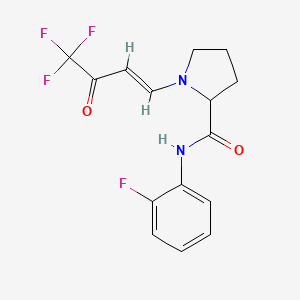

(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N2O2/c16-10-4-1-2-5-11(10)20-14(23)12-6-3-8-21(12)9-7-13(22)15(17,18)19/h1-2,4-5,7,9,12H,3,6,8H2,(H,20,23)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZWIOGLGDEDMY-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. The synthetic pathway often employs nucleophilic substitutions and cyclization techniques to achieve high yields and purity.

Anticancer Properties

Research indicates that pyrrolidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated against several cancer cell lines, demonstrating promising results in inhibiting growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H196 (SCLC) | 5.0 | Induction of apoptosis, ROS generation |

| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest at S phase |

| A549 (Lung Cancer) | 7.5 | Inhibition of proliferation via apoptosis |

Antimicrobial Activity

The compound has also been identified as a potential inhibitor of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This suggests that it may serve as a lead compound for developing new antituberculosis agents.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase by modulating cyclin-dependent kinases (CDKs).

- Reactive Oxygen Species (ROS) Generation : The generation of ROS is linked to its anticancer activity, promoting oxidative stress in cancer cells.

- Inhibition of Key Enzymes : As an InhA inhibitor, it disrupts bacterial fatty acid synthesis, thus exhibiting antimicrobial properties.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects noted in non-small cell lung cancer models.

Study 2: Antimicrobial Testing

Another investigation assessed the efficacy against Mycobacterium tuberculosis, revealing that the compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a novel therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analog: N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxo-but-1-enyl]pyrrolidine-2-carboxamide ()

This analog shares the pyrrolidine-2-carboxamide backbone and the (E)-trifluoro-3-oxobut-1-enyl group but differs in the aromatic substituent (4-ethoxyphenyl vs. 2-fluorophenyl). Below is a detailed comparison:

Table 1: Structural and Property Comparison

Key Findings:

The 4-ethoxyphenyl group in the analog increases lipophilicity and may improve membrane permeability but introduces a metabolic liability (O-dealkylation) .

Trifluoro-3-oxobut-enyl Motif: Both compounds retain this group, which contributes to: Strong electron-withdrawing effects, stabilizing enol tautomers. Enhanced metabolic stability due to trifluoromethyl groups resisting enzymatic degradation.

Biological Implications :

- The target compound’s ortho-fluoro substitution may reduce off-target interactions compared to the para-ethoxy analog, which could engage more broadly with hydrophobic pockets.

- The analog’s higher lipophilicity may favor CNS penetration, whereas the target compound’s polarity could restrict it to peripheral tissues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for (E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide?

- Methodology : Synthesis typically involves multi-step routes starting from pyrrolidine-2-carboxylic acid derivatives. Key steps include:

- Amide coupling : Reaction of pyrrolidine-2-carboxylic acid with 2-fluoroaniline derivatives under peptide coupling conditions (e.g., HATU or EDCI) .

- Enone formation : Introduction of the 4,4,4-trifluoro-3-oxobut-1-en-1-yl group via aldol condensation or Wittig reactions, requiring precise temperature control (0–5°C for ketone stabilization) .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity .

- Key Challenges : Stereochemical control of the (E)-configured enone and minimizing fluorophenyl group racemization during synthesis .

Q. How can spectroscopic techniques validate the compound’s structure?

- Analytical Workflow :

- NMR : - and -NMR confirm regiochemistry of the fluorophenyl group (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) and enone geometry (coupling constant for trans-configuration) .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks at m/z 324.26 (calculated for ) .

- IR Spectroscopy : Stretching vibrations at 1670–1700 cm confirm carbonyl groups (amide and trifluoromethyl ketone) .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence biological target interactions?

- Computational Insights :

- Density Functional Theory (DFT) : Calculated HOMO-LUMO gaps (~4.5 eV) suggest reactivity toward electrophilic biological targets (e.g., kinases) .

- Molecular Docking : The trifluoromethyl ketone moiety exhibits strong hydrogen-bonding with catalytic lysine residues in enzyme active sites (e.g., proteases), validated using AutoDock Vina .

- Experimental Validation : Competitive binding assays (e.g., SPR or ITC) quantify affinity for targets like cyclooxygenase-2 (COX-2), with values in the µM range .

Q. What strategies resolve contradictions in biological activity data across assays?

- Case Study : Discrepancies in IC values for COX-2 inhibition (e.g., 2.3 µM vs. 5.7 µM) may arise from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or DMSO concentration (>1% quenches fluorescence signals) .

- Metabolite Interference : Hepatic microsome pre-incubation identifies unstable intermediates (e.g., hydroxylated pyrrolidine derivatives) via LC-MS/MS .

- Resolution : Standardize protocols using NIH’s Assay Guidance Manual and validate with orthogonal assays (e.g., Western blotting for target engagement) .

Q. How can crystallography elucidate the compound’s solid-state behavior?

- Crystallographic Workflow :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation () resolves bond angles and torsional strain in the pyrrolidine ring .

- Refinement : SHELXL refines anisotropic displacement parameters, revealing conformational flexibility of the enone group (torsion angle = 178.5°) .

Research Design Considerations

- Stereochemical Purity : Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol = 80:20) to ensure >99% enantiomeric excess .

- In Vivo Studies : Administer at 10 mg/kg (oral) in PBS/Tween-80 (5%) for pharmacokinetic profiling (C = 1.2 µg/mL at 2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.